molecular formula C11H17N3O4 B13862400 tert-butyl 3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate

tert-butyl 3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate

Cat. No.: B13862400
M. Wt: 255.27 g/mol
InChI Key: INJFILGLFLLNQN-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl pyrrolidine-1-carboxylate with a suitable oxadiazole precursor in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. The oxadiazole ring is known to exhibit various biological activities, making it a valuable scaffold in medicinal chemistry.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial, antifungal, or anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism by which tert-butyl 3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may inhibit enzymes or receptors, leading to its observed biological activities. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
  • tert-Butyl 3-oxoazetidine-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Comparison: While these compounds share some structural similarities, such as the presence of tert-butyl and carboxylate groups, tert-butyl 3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate is unique due to the presence of the oxadiazole ring. This ring imparts distinct chemical and biological properties, making it a valuable compound for various applications. The oxadiazole ring’s ability to participate in diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C11H17N3O4

Molecular Weight

255.27 g/mol

IUPAC Name

tert-butyl 3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(16)14-5-4-7(6-14)8-12-13-9(15)17-8/h7H,4-6H2,1-3H3,(H,13,15)

InChI Key

INJFILGLFLLNQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NNC(=O)O2

Origin of Product

United States

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